molecular formula C22H24N4O4 B15086009 methyl ((3Z)-2-oxo-3-{[4-(4-toluidino)butanoyl]hydrazono}-2,3-dihydro-1H-indol-1-yl)acetate CAS No. 624726-20-1

methyl ((3Z)-2-oxo-3-{[4-(4-toluidino)butanoyl]hydrazono}-2,3-dihydro-1H-indol-1-yl)acetate

Cat. No.: B15086009
CAS No.: 624726-20-1
M. Wt: 408.4 g/mol
InChI Key: CRCPVKNQISFIKJ-UHFFFAOYSA-N
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Description

Methyl ((3Z)-2-oxo-3-{[4-(4-toluidino)butanoyl]hydrazono}-2,3-dihydro-1H-indol-1-yl)acetate is a complex organic compound with a unique structure that includes an indole ring, a hydrazone linkage, and a methyl ester group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl ((3Z)-2-oxo-3-{[4-(4-toluidino)butanoyl]hydrazono}-2,3-dihydro-1H-indol-1-yl)acetate typically involves the condensation of an indole derivative with a hydrazone precursor. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

Methyl ((3Z)-2-oxo-3-{[4-(4-toluidino)butanoyl]hydrazono}-2,3-dihydro-1H-indol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and hydrazone moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-indole derivatives, while reduction can produce hydrazine-containing compounds.

Scientific Research Applications

Methyl ((3Z)-2-oxo-3-{[4-(4-toluidino)butanoyl]hydrazono}-2,3-dihydro-1H-indol-1-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and toxicology.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl ((3Z)-2-oxo-3-{[4-(4-toluidino)butanoyl]hydrazono}-2,3-dihydro-1H-indol-1-yl)acetate involves its interaction with specific molecular targets. The hydrazone linkage can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The indole ring structure may also play a role in binding to biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl ((3Z)-3-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate
  • Methyl ((3Z)-3-{[(2Z)-2-(benzoylamino)-3-(3,4-dimethoxyphenyl)-2-propenoyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate
  • Methyl 4-({[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate

Uniqueness

Methyl ((3Z)-2-oxo-3-{[4-(4-toluidino)butanoyl]hydrazono}-2,3-dihydro-1H-indol-1-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the toluidino group, in particular, may influence its interaction with biological targets, differentiating it from other similar compounds.

Properties

CAS No.

624726-20-1

Molecular Formula

C22H24N4O4

Molecular Weight

408.4 g/mol

IUPAC Name

methyl 2-[2-hydroxy-3-[4-(4-methylanilino)butanoyldiazenyl]indol-1-yl]acetate

InChI

InChI=1S/C22H24N4O4/c1-15-9-11-16(12-10-15)23-13-5-8-19(27)24-25-21-17-6-3-4-7-18(17)26(22(21)29)14-20(28)30-2/h3-4,6-7,9-12,23,29H,5,8,13-14H2,1-2H3

InChI Key

CRCPVKNQISFIKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCCCC(=O)N=NC2=C(N(C3=CC=CC=C32)CC(=O)OC)O

Origin of Product

United States

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